molecular formula C12H20N2O2 B14623751 N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide CAS No. 57068-07-2

N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide

Cat. No.: B14623751
CAS No.: 57068-07-2
M. Wt: 224.30 g/mol
InChI Key: DWEZJOMFVJBKEB-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Propyl Group: The propyl group can be attached through nucleophilic substitution reactions using propyl halides.

    Formation of the Pentanamide Moiety: The pentanamide group can be introduced through amidation reactions involving pentanoic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with fewer oxygen atoms.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-oxazol-2-yl hydrosulfide: Shares the oxazole ring structure but differs in functional groups.

    N-methyl-N-[(1R)-1-(4-methyl-1,3-oxazol-2-yl)ethyl]hydroxylamine: Contains a similar oxazole ring but with different substituents.

    2-ethoxy-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Another oxazole derivative with distinct functional groups.

Uniqueness

N-(4-Methyl-1,3-oxazol-2-yl)-N-propylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57068-07-2

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propylpentanamide

InChI

InChI=1S/C12H20N2O2/c1-4-6-7-11(15)14(8-5-2)12-13-10(3)9-16-12/h9H,4-8H2,1-3H3

InChI Key

DWEZJOMFVJBKEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CCC)C1=NC(=CO1)C

Origin of Product

United States

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